molecular formula C19H21N3O2S B14978873 2-(4-ethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide

2-(4-ethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide

Cat. No.: B14978873
M. Wt: 355.5 g/mol
InChI Key: KSGNKGZENJEGQD-UHFFFAOYSA-N
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Description

2-(4-ETHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE is a complex organic compound that features a combination of phenoxy, thiophene, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities if present.

    Substitution: Electrophilic aromatic substitution can occur on the phenoxy and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (e.g., bromine, chlorine), nitrating agents.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines, alcohols.

    Substitution products: Halogenated derivatives, nitro compounds.

Scientific Research Applications

2-(4-ETHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-ETHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene and pyrazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological targets .

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]propanamide

InChI

InChI=1S/C19H21N3O2S/c1-3-15-6-8-16(9-7-15)24-14(2)19(23)21-18-10-11-20-22(18)13-17-5-4-12-25-17/h4-12,14H,3,13H2,1-2H3,(H,21,23)

InChI Key

KSGNKGZENJEGQD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=NN2CC3=CC=CS3

Origin of Product

United States

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